4-(5-nitro-1H-indazol-3-yl)benzonitrile
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Overview
Description
4-(5-nitro-1H-indazol-3-yl)benzonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are used in various medicinal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-nitro-1H-indazol-3-yl)benzonitrile typically involves the formation of the indazole ring followed by nitration and subsequent functionalization. One common method includes the cyclization of ortho-substituted benzylidenehydrazine with hydrazine . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(5-nitro-1H-indazol-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Cyclization: The indazole ring can be further functionalized through cyclization reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon.
Substitution: Reagents such as sodium hydride and alkyl halides are often used.
Cyclization: Catalysts like Cu(OAc)2 and solvents like DMSO are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-(5-amino-1H-indazol-3-yl)benzonitrile, while nucleophilic substitution can introduce various functional groups at the nitrile position.
Scientific Research Applications
4-(5-nitro-1H-indazol-3-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and cellular processes.
Mechanism of Action
The mechanism of action of 4-(5-nitro-1H-indazol-3-yl)benzonitrile is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(5-amino-1H-indazol-3-yl)benzonitrile: Similar structure but with an amino group instead of a nitro group.
4-(5-chloro-1H-indazol-3-yl)benzonitrile: Contains a chloro group instead of a nitro group.
4-(5-methyl-1H-indazol-3-yl)benzonitrile: Contains a methyl group instead of a nitro group.
Uniqueness
4-(5-nitro-1H-indazol-3-yl)benzonitrile is unique due to its nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic semiconductors and certain medicinal chemistry applications .
Properties
CAS No. |
1356087-72-3 |
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Molecular Formula |
C14H8N4O2 |
Molecular Weight |
264.24 g/mol |
IUPAC Name |
4-(5-nitro-1H-indazol-3-yl)benzonitrile |
InChI |
InChI=1S/C14H8N4O2/c15-8-9-1-3-10(4-2-9)14-12-7-11(18(19)20)5-6-13(12)16-17-14/h1-7H,(H,16,17) |
InChI Key |
KMBIKHPJMIOEPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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